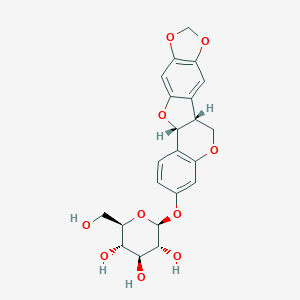

(-)-Maackiain 3-O-glucoside

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSYCWGXBYZLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6807-83-6 | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 144 °C | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Profile of Trifolirhizin

Trifolirhizin is classified as a pterocarpan (B192222) flavonoid glycoside. nih.gov Its chemical structure and properties are key to its biological functions.

| Property | Details |

| Chemical Formula | C₂₂H₂₂O₁₀ |

| Molecular Weight | 446.41 g/mol |

| Classification | Pterocarpan Flavonoid Glycoside |

| Key Structural Features | Two contiguous benzofuran (B130515) and benzopyran rings with a glucose moiety attached. nih.gov |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Detection and Quantification

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the predominant techniques for the analysis of trifolirhizin. These methods offer high resolution, sensitivity, and reproducibility.

UPLC systems, which utilize smaller particle size columns and higher pressures than conventional HPLC, provide rapid and highly efficient separations. koreamed.org A robust UPLC method has been established for the determination of trifolirhizin in rat plasma. nih.gov This method, employing a Waters Acquity UPLC system, demonstrates high throughput, making it suitable for bioanalysis and pharmacokinetic studies. mdpi.com

One such study successfully applied a UPLC method to investigate the pharmacokinetics of trifolirhizin in rats after oral administration. nih.gov The method was validated for its linearity, precision, accuracy, and stability, ensuring reliable results. nih.gov Another application involved the simultaneous determination of trifolirhizin and other flavonoids in rat plasma using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), which offers enhanced selectivity and sensitivity. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |

| Detection | Ultraviolet (UV) at 366 nm |

| Linear Range | 25–1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL |

| Internal Standard | Pirfenidone |

HPLC remains a widely used technique for the quantification of trifolirhizin in various samples, including herbal materials and biological matrices. researchgate.netnih.gov Preparative HPLC has been instrumental in the bioassay-guided fractionation and isolation of trifolirhizin from plant extracts like Sophora flavescens. mdpi.comnih.gov

For quantitative analysis, reversed-phase HPLC methods are commonly employed. researchgate.net A study quantifying trifolirhizin in S. flavescens roots utilized a C18 column with a binary gradient of acetonitrile (B52724) and water, with UV detection at 254 nm. researchgate.netnih.gov Another HPLC method was developed for the simultaneous determination of trifolirhizin and several other flavonoids in Sophora tonkinensis, demonstrating good linearity and recovery. cjnmcpu.com

| Parameter | Condition |

|---|---|

| Column | Zorbax-C18 (150 × 4.6 mm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 254 nm |

| Linear Gradient | 2% to 46% B over 75 min |

Sample Preparation Strategies for Research Matrices

Effective sample preparation is a critical step to ensure the accuracy and longevity of the analytical column. The primary goal is to obtain a clean sample, free of particulate matter and interfering substances. sigmaaldrich.com

For biological samples like plasma, a simple liquid-liquid extraction (LLE) is a common and effective method for isolating trifolirhizin. nih.gov In one UPLC-based study, LLE was used to prepare rat plasma samples before analysis. nih.gov Another approach for plasma samples is protein precipitation, which involves adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation to separate the clean supernatant containing the analyte. koreamed.orgresearchgate.net

When isolating trifolirhizin from plant materials such as the roots of Sophora flavescens, the initial step often involves extraction with a solvent like methanol. nih.gov This is typically followed by column chromatography over silica (B1680970) gel to fractionate the extract. nih.gov For further purification, preparative HPLC is employed. nih.gov In some instances, a methylene (B1212753) chloride extraction is used to isolate less-polar compounds from an aqueous extract of the plant material. nih.gov

Pharmacological Activities and Underlying Molecular Mechanisms

Anti-Inflammatory Action and Cellular Signaling

The anti-inflammatory effects of Trifolirhizin are largely mediated by its capacity to control the production and signaling of various cytokines, which are crucial mediators of inflammation. The compound has been shown to influence both pro-inflammatory and anti-inflammatory cytokines, thereby restoring a balanced immune response.

Trifolirhizin exerts a significant inhibitory effect on the expression of several key pro-inflammatory cytokines. This regulation occurs at the molecular level, primarily by interfering with transcription factors and signaling pathways that govern the synthesis of these inflammatory mediators.

Trifolirhizin has been shown to be a potent regulator of Tumor Necrosis Factor-alpha (TNF-α), a major cytokine involved in initiating and sustaining inflammatory responses. researchgate.net Research conducted on lipopolysaccharide (LPS)-stimulated mouse J774A.1 macrophages revealed that Trifolirhizin dose-dependently inhibits the expression of TNF-α at both the messenger RNA (mRNA) and protein levels. researchgate.net This suggests that Trifolirhizin's intervention occurs at the transcriptional level. researchgate.net At a concentration of 25 μM, Trifolirhizin was observed to completely inhibit the LPS-induced increase of TNF-α mRNA. researchgate.net The underlying molecular mechanism is believed to be related to its ability to interfere with the nuclear factor kappa B (NF-κB) transcription factor, which is a critical regulator for the expression of pro-inflammatory cytokines like TNF-α. researchgate.net

Table 1: Effect of Trifolirhizin on TNF-α Regulation

| Experimental Model | Key Findings | Proposed Molecular Mechanism |

|---|---|---|

| LPS-stimulated J774A.1 macrophages | Dose-dependent inhibition of TNF-α mRNA and protein expression. researchgate.net | Interference with the NF-κB signaling pathway. researchgate.net |

| Psoriasis-like keratinocyte model | Part of an inflammatory milieu (M5) used to stimulate keratinocytes. nih.gov | Not directly elucidated for TNF-α alone in this model. |

Similar to its effect on TNF-α, Trifolirhizin also modulates the expression of Interleukin-6 (IL-6), another pivotal pro-inflammatory cytokine. In studies using LPS-stimulated macrophages, Trifolirhizin demonstrated a significant dose-dependent inhibition of the LPS-induced increase in IL-6 mRNA expression. researchgate.net This inhibitory action points to a regulatory role at the level of gene transcription. researchgate.net The downregulation of NF-κB activity is considered a plausible explanation for the observed reduction in IL-6 levels, as NF-κB is also responsible for the expression of the IL-6 gene. researchgate.net

Table 2: Effect of Trifolirhizin on IL-6 Regulation

| Experimental Model | Key Findings | Proposed Molecular Mechanism |

|---|---|---|

| LPS-stimulated J774A.1 macrophages | Dose-dependent inhibition of IL-6 mRNA expression. researchgate.net | Down-regulation of the NF-κB transcription factor activity. researchgate.net |

Trifolirhizin indirectly regulates the activity of Interleukin-1 beta (IL-1β), a potent inflammatory cytokine, by targeting the inflammasome complex. Specifically, in a mouse model of ulcerative colitis, Trifolirhizin was found to inhibit the thioredoxin-interacting protein (TXNIP)-mediated activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. researchgate.netnih.gov The NLRP3 inflammasome is a multi-protein complex responsible for activating caspase-1, which in turn cleaves the precursor form of IL-1β (pro-IL-1β) into its mature, active form. mdpi.comnih.gov By inhibiting the activation of the NLRP3 inflammasome, Trifolirhizin effectively reduces the maturation and secretion of IL-1β, thereby dampening the inflammatory response. researchgate.netnih.gov

Table 3: Effect of Trifolirhizin on IL-1β Regulation

| Experimental Model | Key Findings | Proposed Molecular Mechanism |

|---|---|---|

| Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice | Regulated inflammation and the balance of Th17/Treg cells. researchgate.netnih.gov | Inhibition of the TXNIP-mediated activation of the NLRP3 inflammasome, leading to reduced IL-1β maturation. nih.gov |

Currently, there is a lack of specific research findings in the available scientific literature detailing the direct regulatory effects of Trifolirhizin on the expression or activity of Interleukin-4 (IL-4). IL-4 is a key cytokine in the development of T helper 2 (Th2) cell-mediated immune responses, which are characteristic of allergic inflammation. mdpi.comnih.gov

Based on available scientific literature, there is no direct evidence to suggest that Trifolirhizin regulates the production or function of Interleukin-5 (IL-5). IL-5 plays a crucial role in the differentiation, maturation, recruitment, and survival of eosinophils, which are key effector cells in allergic diseases such as asthma. mdpi.comnih.govnih.gov

Modulation of Pro-Inflammatory Cytokines

Interleukin-13 (IL-13) Regulation

Trifolirhizin has been shown to regulate the levels of Interleukin-13 (IL-13), a cytokine critically involved in allergic inflammation and asthma. In a study focused on an animal model of asthma, treatment with Trifolirhizin resulted in a dose-dependent suppression of IL-13 levels in the bronchoalveolar lavage fluid. mdpi.com This finding suggests that Trifolirhizin's therapeutic effects in certain inflammatory conditions may be partly attributable to its ability to downregulate this key Th2 cytokine.

Regulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and evidence suggests that Trifolirhizin exerts its anti-inflammatory effects by modulating this pathway. nih.govmdpi.com The expression of numerous pro-inflammatory mediators, including cytokines and COX-2, is controlled by NF-κB. nih.gov The inhibitory action of Trifolirhizin on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is thought to be mediated through its interference with the NF-κB transcription factor. nih.gov By down-regulating NF-κB activity, Trifolirhizin can effectively suppress the expression of these key inflammatory genes. nih.govmdpi.com

Trifolirhizin's regulation of the NF-κB pathway involves the modulation of the Inhibitor of kappa B alpha (IκBα) protein. mdpi.com In unstimulated cells, IκBα binds to NF-κB, sequestering it in the cytoplasm and preventing its activation. frontiersin.org Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. frontiersin.org Research has shown that Trifolirhizin treatment can suppress the degradation of the IκBα protein that is stimulated by Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). mdpi.com Furthermore, in an asthma model, Trifolirhizin treatment was observed to upregulate the expression of IκBα protein, which in turn indicates an association with the regulation of the NF-κB signaling pathway. mdpi.com

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

Mechanistic studies have demonstrated that Trifolirhizin can act on and influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes including inflammation. mdpi.comnih.gov Specifically, in the context of RANKL-stimulated osteoclast differentiation, Trifolirhizin treatment was found to decrease the phosphorylation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). mdpi.com In a different cellular context, involving human gastric cancer cells, Trifolirhizin was reported to activate the Epidermal Growth Factor Receptor (EGFR)-MAPK signaling pathway. nih.govnih.gov These findings indicate that Trifolirhizin's impact on MAPK pathways can be context-dependent, influencing different downstream cellular responses.

Inflammasome Pathway Modulation

Trifolirhizin has been found to modulate the inflammasome pathway, specifically through the suppression of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. mdpi.com The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines. reactome.org One study suggests that Trifolirhizin's anti-inflammatory effects in ulcerative colitis are mediated by its suppression of the NLRP3 inflammasome by targeting the AMP-activated protein kinase (AMPK)-Thioredoxin-interacting protein (TXNIP) pathway. mdpi.com Energy stress leads to the AMPK-dependent degradation of TXNIP, which is known to bind to and activate the NLRP3 inflammasome. reactome.orgfrontiersin.orgnih.gov

Interactive Data Tables

Table 1: Effect of Trifolirhizin on COX-2 Expression

| Concentration of Trifolirhizin | Percentage Inhibition of LPS-Induced COX-2 Protein Production |

| 0.1 mM | 14% |

| 0.2 mM | 28% |

Data derived from studies on lipopolysaccharide (LPS)-stimulated mouse macrophages. nih.gov

Thioredoxin-Interacting Protein (TXNIP)-Mediated Activation

Trifolirhizin has been identified as a regulator of the AMP-activated protein kinase (AMPK)-thioredoxin-interacting protein (TXNIP) pathway. nih.gov Research in mouse models of ulcerative colitis demonstrates that trifolirhizin inhibits the TXNIP-mediated activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. nih.gov TXNIP is an endogenous inhibitor of thioredoxin (TRX) and serves as a critical regulator of oxidative stress and inflammation. nih.govnih.gov Under conditions of oxidative stress, TXNIP can dissociate from TRX and bind to NLRP3, leading to the activation of the inflammasome complex. nih.govmdpi.com This activation promotes the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov The ability of trifolirhizin to inhibit this TXNIP-mediated process underscores its anti-inflammatory potential. nih.gov

T Helper 17 (Th17) and Regulatory T (Treg) Cell Balance Regulation

Trifolirhizin plays a significant role in modulating the adaptive immune response by regulating the balance of T helper 17 (Th17) cells and regulatory T (Treg) cells. nih.gov In a dextran sulfate sodium (DSS)-induced colitis mouse model, administration of trifolirhizin was shown to regulate this crucial immune cell balance. nih.gov Th17 cells are known for their pro-inflammatory functions, primarily through the secretion of cytokines like IL-17, while Treg cells are immunosuppressive and essential for maintaining immune homeostasis and self-tolerance. mdpi.comresearchgate.netnih.gov An imbalance between these two cell types, often skewed towards Th17, is implicated in the pathogenesis of various autoimmune and inflammatory diseases. mdpi.comresearchgate.net By adjusting the Th17/Treg ratio, trifolirhizin helps to mitigate inflammatory responses. nih.gov

Anti-Cancer Effects and Associated Molecular Pathways

Trifolirhizin exhibits notable anti-cancer properties by influencing key cellular processes such as proliferation and apoptosis through various molecular signaling pathways.

Proliferation Inhibition Mechanisms

Trifolirhizin has demonstrated significant anti-proliferative activity against several human cancer cell lines. spandidos-publications.comnih.gov It inhibits the growth of human gastric cancer MKN45 cells, human A2780 ovarian cancer cells, and H23 lung cancer cells in a time- and dose-dependent manner. spandidos-publications.comnih.govspandidos-publications.com For instance, the IC50 value for trifolirhizin on MKN45 cells was determined to be 33.27±2.06 µg/ml after 48 hours of exposure. spandidos-publications.comspandidos-publications.com

The molecular mechanisms underlying this anti-proliferative effect involve the modulation of key signaling pathways.

EGFR-MAPK Pathway: In MKN45 gastric cancer cells, trifolirhizin has been shown to activate the EGFR-MAPK signaling pathway, which is paradoxically linked to its anti-proliferative and pro-apoptotic effects in this context. spandidos-publications.comspandidos-publications.comnih.gov

Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase. spandidos-publications.com This is achieved by impacting the Cdc2/cyclin B complex, which is critical for the G2/M transition. spandidos-publications.com

AMPK/mTOR Pathway: In colon cancer, trifolirhizin exerts its effects by activating the AMPK/mTOR signaling pathway. nih.govnih.gov The activation of AMPK and subsequent inhibition of mTOR signaling are known to suppress cell proliferation and induce autophagy. nih.gov

Table 1: Proliferation Inhibition Mechanisms of Trifolirhizin

| Cancer Cell Line | Key Molecular Pathway | Effect | Reference |

|---|---|---|---|

| MKN45 (Gastric) | EGFR-MAPK | Proliferation Inhibition | spandidos-publications.com, spandidos-publications.com, nih.gov |

| MKN45 (Gastric) | Cdc2/cyclin B | G2/M Phase Arrest | spandidos-publications.com |

| Colon Cancer Cells | AMPK/mTOR | Proliferation Inhibition | nih.gov, nih.gov |

| A2780 (Ovarian) | Not specified | Growth Inhibition | nih.gov |

Induction of Apoptotic Pathways

Trifolirhizin is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines, including human leukemia HL-60 cells and MKN45 gastric carcinoma cells. spandidos-publications.comspandidos-publications.com The induction of apoptosis is a key mechanism for its anti-cancer activity. nih.gov The specific pathways activated by trifolirhizin can vary depending on the cancer type. In colon cancer, it has been shown to induce autophagy-dependent apoptosis through the extrinsic pathway. nih.govnih.gov In gastric cancer cells, evidence points towards the involvement of the intrinsic pathway, highlighted by an observed imbalance in the expression levels of the Bcl-2 family proteins, Bcl-2 and Bax. spandidos-publications.com

The induction of apoptosis by trifolirhizin is mediated by the activation of caspases, a family of proteases that execute the cell death program. spandidos-publications.comspandidos-publications.com The specific caspases activated can differ between cell types, indicating the engagement of different apoptotic pathways.

Intrinsic Pathway: In studies using human gastric cancer MKN45 cells, trifolirhizin treatment led to the activation of caspase-9, the initiator caspase of the intrinsic (mitochondrial) pathway, and caspase-3, a key executioner caspase. spandidos-publications.comspandidos-publications.com This activation was accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. spandidos-publications.com

Extrinsic Pathway: In contrast, research on colon cancer cells found that trifolirhizin-induced apoptosis involves the activation of caspase-8, the initiator caspase of the extrinsic (death receptor) pathway, along with the executioner caspase-3. nih.gov In this model, the levels of cleaved caspase-9 remained unchanged, suggesting the extrinsic pathway is the primary route for apoptosis induction. nih.gov

Table 2: Caspase Activation by Trifolirhizin in Different Cancer Types

| Cancer Type | Initiator Caspase Activated | Executioner Caspase Activated | Implied Apoptotic Pathway | Reference |

|---|---|---|---|---|

| Gastric Cancer (MKN45) | Caspase-9 | Caspase-3 | Intrinsic | spandidos-publications.com, spandidos-publications.com |

Treatment of cancer cells with trifolirhizin results in distinct morphological changes that are characteristic hallmarks of apoptosis. spandidos-publications.comnih.gov These changes have been visualized and confirmed using various laboratory techniques, including Hoechst staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, and hematoxylin (B73222) and eosin (B541160) (H&E) staining of tumor sections. spandidos-publications.comspandidos-publications.comnih.gov The observed morphological features of apoptosis typically include cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation, ultimately leading to the formation of apoptotic bodies. nih.govmdpi.com

Autophagy Induction Mechanisms

Trifolirhizin has been demonstrated to induce autophagy, a cellular self-degradation process, in various cancer cell lines. This process is crucial for removing damaged organelles and protein aggregates to maintain cellular homeostasis. In the context of cancer, inducing autophagy can lead to cell death. Studies show that trifolirhizin treatment strengthens autophagy in nasopharyngeal carcinoma (NPC) cells. researchgate.netresearchgate.net This is evidenced by the increased expression of key autophagy markers.

One of the primary mechanisms involves the modulation of autophagy-related proteins such as Beclin-1 and microtubule-associated protein light chain 3 (LC3). researchgate.netjcpres.comnih.gov Beclin-1 is essential for the initiation of the autophagosome, the double-membraned vesicle that engulfs cellular components destined for degradation. jcpres.comnih.gov Following treatment with trifolirhizin, the expression of Beclin-1 is upregulated. researchgate.net Simultaneously, trifolirhizin induces the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). researchgate.netnih.gov The increased ratio of LC3-II to LC3-I is a hallmark of autophagy activation. nih.gov Conversely, the level of p62/SQSTM-1, a protein that is selectively degraded during autophagy, is downregulated, further confirming the induction of autophagic flux. researchgate.netnih.gov In colon cancer cells, trifolirhizin treatment led to a dose- and time-dependent accumulation of LC3B-II and a decrease in SQSTM-1 expression. nih.gov

The induction of autophagy by trifolirhizin is also linked to the inhibition of the mTOR signaling pathway, a central negative regulator of autophagy. nih.gov By suppressing mTOR activity, trifolirhizin effectively initiates the autophagic process. nih.govnih.gov

Cell Cycle Perturbation and Arrest

Trifolirhizin exerts anti-proliferative effects by interfering with the normal progression of the cell cycle in cancer cells. nih.govspandidos-publications.com This disruption, or perturbation, leads to an arrest at specific phases of the cell cycle, preventing the cells from dividing and proliferating.

G2/M Phase Accumulation

A significant body of evidence indicates that trifolirhizin treatment causes cells to accumulate in the G2/M phase of the cell cycle. nih.govspandidos-publications.com The G2 phase is the final checkpoint before a cell enters mitosis (M phase), where it divides. By arresting cells at this stage, trifolirhizin prevents them from undergoing division. In studies on human gastric cancer cells (MKN45), exposure to trifolirhizin resulted in an increasing accumulation of cells in the G2/M phase. spandidos-publications.com This G2/M arrest is a common mechanism for cytotoxic agents to inhibit cancer cell proliferation. spandidos-publications.com

Cyclin B and Cdc2 Regulation

The transition from the G2 to the M phase is tightly controlled by a complex of proteins, primarily Cyclin B1 and the cyclin-dependent kinase Cdc2 (also known as Cdk1). plos.org The activation of the Cyclin B/Cdc2 complex is essential for entry into mitosis. plos.orgnih.gov Trifolirhizin-induced G2/M arrest is directly linked to the regulation of these key proteins. spandidos-publications.com Research has shown that treatment with trifolirhizin leads to a significant downregulation in the protein levels of both Cyclin B and Cdc2 in human gastric cancer cells. spandidos-publications.com This inhibition of the Cyclin B/Cdc2 complex prevents the cells from overcoming the G2 checkpoint, resulting in cell cycle arrest. spandidos-publications.com

Key Signaling Pathway Modulation

The pharmacological effects of trifolirhizin are mediated through its ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and metabolism. nih.gov

Epidermal Growth Factor Receptor-Mitogen-Activated Protein Kinase (EGFR-MAPK) Pathway

The EGFR-MAPK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation. nih.govresearchgate.net In many cancers, this pathway is hyperactivated. Trifolirhizin has been shown to mediate its anti-proliferative and pro-apoptotic effects by targeting this pathway. spandidos-publications.comnih.govnih.gov In human gastric cancer cells (MKN45), trifolirhizin was found to activate the EGFR-MAPK signaling pathways, which paradoxically led to apoptosis and cell cycle arrest. spandidos-publications.comnih.gov Further investigation revealed that the addition of Epidermal Growth Factor (EGF) could partially reverse the anti-cancer effects of trifolirhizin, confirming that the EGFR signaling pathway is a paramount target. spandidos-publications.com

AMP-Activated Protein Kinase/Mammalian Target of Rapamycin (B549165) (AMPK/mTOR) Pathway

The AMPK/mTOR pathway is a central regulator of cellular energy homeostasis, metabolism, and autophagy. nih.govcas.czmdpi.com AMPK acts as a cellular energy sensor, and its activation typically inhibits anabolic processes and stimulates catabolic processes like autophagy, in part by suppressing the mTOR pathway. nih.govcas.czdb-thueringen.de Trifolirhizin has been identified as a modulator of this pathway, using it to induce autophagy-dependent cell death in cancer cells. nih.govnih.govnih.govnih.gov

Studies in colon cancer cells have demonstrated that trifolirhizin treatment increases the phosphorylation of AMPK, leading to its activation. nih.gov Activated AMPK then inhibits the mTOR pathway, which is a negative regulator of autophagy. nih.govnih.gov Specifically, trifolirhizin blocks the phosphorylation of mTOR. nih.gov This suppression of mTOR signaling is a critical step in the initiation of autophagy observed with trifolirhizin treatment. nih.govfrontiersin.org The activation of AMPK is essential for trifolirhizin-induced autophagy, as inhibiting AMPK can attenuate this effect. nih.gov Therefore, by activating AMPK and subsequently inhibiting the mTOR pathway, trifolirhizin promotes autophagy and contributes to its anticancer effects. nih.govnih.gov

Data Tables

Table 1: Effects of Trifolirhizin on Autophagy Markers

| Cell Line | Marker | Effect | Reference |

|---|---|---|---|

| Nasopharyngeal Carcinoma (C666-1) | Beclin-1 | Upregulation | researchgate.net |

| Nasopharyngeal Carcinoma (C666-1) | LC3-II/LC3-I Ratio | Increased | researchgate.net |

| Nasopharyngeal Carcinoma (C666-1) | p62/SQSTM-1 | Downregulation | researchgate.net |

| Colon Cancer (HCT116, SW620) | LC3B-II/LC3B-I Ratio | Increased | nih.gov |

Table 2: Effects of Trifolirhizin on Cell Cycle Regulators

| Cell Line | Marker | Effect | Phase Arrest | Reference |

|---|---|---|---|---|

| Gastric Cancer (MKN45) | Cyclin B | Downregulation | G2/M | spandidos-publications.com |

Table 3: Effects of Trifolirhizin on Key Signaling Pathways

| Pathway | Key Proteins | Effect of Trifolirhizin | Cellular Outcome | Reference |

|---|---|---|---|---|

| EGFR-MAPK | EGFR | Modulation/Activation | Apoptosis, Cell Cycle Arrest | spandidos-publications.comnih.gov |

| AMPK/mTOR | p-AMPK | Upregulation | Autophagy Induction | nih.gov |

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Pathway

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) signaling pathway, a crucial mediator of cell survival, growth, and proliferation, is a key target of Trifolirhizin. mdpi.com Mechanistic studies have shown that Trifolirhizin can act on this pathway. nih.gov In nasopharyngeal carcinoma cells, for example, Trifolirhizin was found to suppress the phosphorylation of both PI3K and Akt proteins. mdpi.com This inhibitory action on the PI3K/Akt pathway is considered a significant mechanism contributing to its anticancer activities. mdpi.com Furthermore, the targeting of this pathway by Trifolirhizin has been noted in other pathological conditions, such as diabetic kidney disease, where it plays a key regulatory role. mdpi.com

Direct Molecular Target Identification

Protein Tyrosine Kinase 6 (PTK6) Targeting

Scientific investigations have identified Protein Tyrosine Kinase 6 (PTK6) as a direct molecular target of Trifolirhizin. researchgate.net In the context of nasopharyngeal carcinoma (NPC), Trifolirhizin has been shown to negatively regulate the expression of PTK6. researchgate.net This targeted action is linked to the compound's ability to induce autophagy and exert antitumor effects. researchgate.net The interaction has been further explored through molecular docking, confirming the binding potential between Trifolirhizin and PTK6. researchgate.net The suppressive effects of Trifolirhizin on the malignant behaviors of NPC cells were partly reversed when PTK6 was upregulated, underscoring the importance of this specific molecular interaction. researchgate.net

Influence on Tumorigenesis-Related Processes

Migration Inhibition

Trifolirhizin has demonstrated the ability to impede cancer cell migration. Research on nasopharyngeal carcinoma cells confirmed that Trifolirhizin could effectively inhibit cell migration, an effect attributed to its suppression of the PI3K/Akt signaling pathway. nih.gov

Invasion Inhibition

The compound also exhibits potent anti-invasive properties. In Transwell assays involving nasopharyngeal carcinoma cell lines (6–10 B and HK1), Trifolirhizin treatment resulted in a significant and dose-dependent reduction in the number of cells that invaded through the membrane. mdpi.com

Regulation of Tumor Suppressor Proteins (e.g., P53 Activation)

Trifolirhizin has been found to modulate tumor suppressor proteins, most notably p53. In human gastric cancer MKN45 cells, treatment with Trifolirhizin led to the activation of the p53 protein. mdpi.comspandidos-publications.com This activation is a critical factor in the compound's ability to induce cell cycle arrest in the G2/M phase. mdpi.comspandidos-publications.com The p53 protein serves as a crucial link between upstream signaling pathways and the cellular responses that govern the cell cycle. spandidos-publications.com The Trifolirhizin-induced upregulation of p53 is also associated with changes in the expression of apoptosis-related proteins, including the Bcl-2 family, and the activation of caspase-9 and caspase-3. spandidos-publications.comspandidos-publications.com

Data from Research Findings

The following tables summarize the key research findings regarding the molecular and cellular effects of Trifolirhizin.

Table 1: Effect of Trifolirhizin on PI3K/Akt Pathway Components

Table 2: Research Findings on Trifolirhizin's Molecular Targets and Cellular Effects

Osteogenic and Bone Protective Activities

Trifolirhizin, a flavonoid isolated from plants such as Sophora flavescens, has demonstrated significant potential in promoting bone health through its dual action on bone-forming osteoblasts and bone-resorbing osteoclasts. nih.govmdpi.com Research indicates that this compound actively encourages the differentiation of osteoblasts, the cells responsible for new bone formation, while simultaneously hindering the development and function of osteoclasts, which break down bone tissue. mdpi.comnih.gov This balance of activities suggests its potential as a phytomedicine for bone-related diseases. nih.gov

Osteoblast Differentiation Promotion

Trifolirhizin has been shown to enhance the process of osteoblast differentiation, a critical step in bone formation and remodeling. nih.gov Studies using osteogenic cells have revealed that Trifolirhizin treatment leads to a cascade of molecular events that drive these precursor cells toward a mature, bone-forming phenotype. nih.govmdpi.com

A key indicator of early osteoblast differentiation is the activity of the enzyme Alkaline Phosphatase (ALP). nih.govmdpi.com Research has consistently shown that Trifolirhizin stimulates ALP activity in osteogenic cells. nih.govresearchgate.net In laboratory studies, cells treated with Trifolirhizin exhibited increased ALP staining and higher enzymatic activity compared to untreated cells. nih.gov This stimulation of ALP is a crucial step, as the enzyme plays a vital role in the mineralization of the bone matrix by hydrolyzing pyrophosphate and providing inorganic phosphate (B84403) for hydroxyapatite (B223615) crystal formation. nih.gov

| Cell Line | Observation | Significance | Reference |

|---|---|---|---|

| MC3T3-E1 | Increased ALP staining and activity. | Indicates promotion of early-stage osteoblast differentiation. | nih.govmdpi.com |

Further evidence of Trifolirhizin's pro-osteogenic effects comes from its ability to increase the expression of key osteoblast marker genes. nih.gov Studies have demonstrated that Trifolirhizin treatment significantly elevates the mRNA levels of Alp (Alkaline Phosphatase), ColI (Collagen Type I), and Bsp (Bone Sialoprotein). nih.gov ColI is the primary structural protein in the bone matrix, while Bsp is a non-collagenous protein that plays a role in the nucleation of hydroxyapatite crystals. mdpi.com The coordinated upregulation of these genes signifies that Trifolirhizin promotes the synthesis and maturation of the bone extracellular matrix. nih.gov

The osteogenic activity of Trifolirhizin is underpinned by its modulation of several critical intracellular signaling pathways. nih.govmdpi.com Research indicates that Trifolirhizin stimulates key proteins involved in the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways, both of which are central to bone formation. nih.gov

Specifically, Trifolirhizin has been observed to:

Increase the phosphorylation of GSK3β (Glycogen Synthase Kinase 3β), which leads to the stabilization and accumulation of β-catenin. nih.govresearchgate.net

Promote the phosphorylation of Smad1/5/8, the downstream effectors of the BMP signaling pathway. nih.govresearchgate.net

Elevate the phosphorylation levels of JNK (c-Jun N-terminal kinase), a member of the mitogen-activated protein kinase (MAPK) family, while not affecting ERK1/2 or p38 levels. nih.gov

These findings suggest that Trifolirhizin exerts its biological activities by regulating the major osteogenic signaling proteins p-GSK3β, β-catenin, p-Smad1/5/8, and p-JNK. nih.govmdpi.com The activation of these pathways ultimately converges on the master transcription factor for osteogenesis.

| Signaling Protein | Effect of Trifolirhizin | Associated Pathway | Reference |

|---|---|---|---|

| p-GSK3β | Increased phosphorylation | Wnt/β-catenin | nih.govmdpi.com |

| β-catenin | Increased expression and dephosphorylation (stabilization) | Wnt/β-catenin | nih.govmdpi.com |

| p-Smad1/5/8 | Increased phosphorylation | BMP | nih.govmdpi.com |

| p-JNK | Increased phosphorylation | MAPK | nih.govmdpi.com |

Runt-Related Transcription Factor 2 (RUNX2) is considered the master regulator of osteoblast differentiation, essential for the expression of osteogenic genes like Alp, ColI, and Bsp. nih.govnih.gov Trifolirhizin has been shown to promote the expression and, crucially, the nuclear accumulation of RUNX2 in osteogenic cells. nih.gov The translocation of RUNX2 into the nucleus is a critical step, allowing it to bind to the promoters of target genes and activate their transcription. nih.govresearchgate.net The enhanced nuclear presence of RUNX2 induced by Trifolirhizin is consistent with the observed increases in ALP activity and the expression of bone matrix proteins, solidifying the compound's role in promoting osteoblast differentiation. nih.gov

Osteoclast Differentiation and Resorption Inhibition

In addition to promoting bone formation, Trifolirhizin contributes to bone protection by inhibiting the processes of osteoclast differentiation and bone resorption. mdpi.comnih.gov Osteoclasts are large, multinucleated cells responsible for breaking down bone tissue, a process that, when excessive, leads to bone loss. dovepress.comkoreascience.kr

Studies have shown that Trifolirhizin effectively inhibits osteoclast formation in a dose-dependent manner. mdpi.com It interferes with the signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine required for osteoclast development. nih.gov Mechanistically, Trifolirhizin has been found to suppress RANKL-induced activation of the NF-κB and MAPK signaling pathways. nih.gov It also reduces the expression of nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), a crucial transcription factor for osteoclastogenesis. mdpi.com

Furthermore, Trifolirhizin inhibits the functional activity of mature osteoclasts. It has been observed to disrupt the formation of the actin ring, a cytoskeletal structure essential for osteoclasts to attach to the bone surface and carry out resorption. mdpi.com Consequently, Trifolirhizin treatment leads to a dose-dependent suppression of bone resorption. mdpi.comresearchgate.net This inhibitory effect on both the formation and function of osteoclasts complements its stimulatory effect on osteoblasts, highlighting its dual-action potential for maintaining bone homeostasis. mdpi.comnih.gov

Antioxidant Capacity and Mechanisms

In addition to its anti-osteoporotic effects, trifolirhizin exhibits antioxidant properties that contribute to its protective role in bone metabolism.

Trifolirhizin has been shown to modulate the expression of genes involved in the cellular antioxidant response, specifically Nuclear factor erythroid 2-related factor 2 (Nfe2l2, also known as Nrf2) and Heme oxygenase-1 (Hmox1). nih.gov Nfe2l2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Hmox1. nih.govreactome.org Studies have indicated that trifolirhizin can upregulate the expression of Hmox1. nih.gov Heme oxygenase-1 is an enzyme with potent anti-inflammatory and antioxidant effects. biorxiv.org By increasing the expression of Hmox1, trifolirhizin enhances the cell's ability to counteract oxidative stress, which is known to promote osteoclast activity. nih.gov This antioxidant mechanism complements its direct inhibitory effects on osteoclast signaling pathways.

Enhancement of Antioxidant Enzymes (HO-1, CAT)

| Enzyme | Effect of Trifolirhizin Treatment | Mechanism of Action |

|---|---|---|

| Heme Oxygenase-1 (HO-1) | Increased Expression | Contributes to the degradation of ROS, reducing oxidative stress. researchgate.net |

| Catalase (CAT) | Increased Expression | Aids in the breakdown of hydrogen peroxide, a key reactive oxygen species. researchgate.net |

Mechanisms in Metabolic Disorders

Trifolirhizin demonstrates notable mechanistic effects in the context of metabolic disorders, particularly in the pathogenesis of diabetic nephropathy.

Diabetic Nephropathy (DN) Pathogenesis Modulation

Trifolirhizin has been identified as a promising agent for mitigating renal injury in diabetic nephropathy. researchgate.net Its therapeutic effects are attributed to its ability to modulate several critical signaling pathways and cellular processes that are dysregulated in the diabetic kidney.

A key mechanism through which Trifolirhizin exerts its protective effects in diabetic nephropathy is by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. researchgate.net Studies have shown that Trifolirhizin can inhibit this pathway, which is often hyperactivated in the renal tissues of individuals with diabetic nephropathy. researchgate.netmdpi.com By downregulating the PI3K/Akt/mTOR pathway, Trifolirhizin helps to alleviate renal injury. researchgate.net

Trifolirhizin has been observed to activate autophagy in the renal tissues of diabetic models. researchgate.net Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its proper functioning is crucial for maintaining cellular homeostasis. In the context of diabetic nephropathy, impaired autophagy contributes to the progression of renal damage. researchgate.net Trifolirhizin's ability to induce autophagy is a significant aspect of its renoprotective mechanism. researchgate.net

In addition to activating autophagy, Trifolirhizin has been shown to inhibit apoptosis, or programmed cell death, in renal tissues affected by diabetes. researchgate.net Excessive apoptosis of renal cells is a hallmark of diabetic nephropathy, leading to a loss of functional kidney tissue. By suppressing apoptosis, Trifolirhizin helps to preserve the structural and functional integrity of the kidneys. researchgate.net

Trifolirhizin effectively inhibits the oxidative stress response in the renal tissue of diabetic models. researchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is a major contributor to the pathogenesis of diabetic nephropathy. By mitigating oxidative stress, Trifolirhizin reduces the associated cellular damage and inflammation within the kidneys. researchgate.net

| Mechanism | Effect of Trifolirhizin | Therapeutic Outcome in Renal Tissue |

|---|---|---|

| PI3K/Akt/mTOR Pathway | Inhibition researchgate.netmdpi.com | Alleviation of renal injury. researchgate.net |

| Autophagy | Activation researchgate.net | Enhanced clearance of damaged cellular components. researchgate.net |

| Apoptosis | Inhibition researchgate.net | Preservation of renal cell viability. researchgate.net |

| Oxidative Stress | Inhibition researchgate.net | Reduction of cellular damage and inflammation. researchgate.net |

Respiratory System Modulation in Asthmatic Conditions

Trifolirhizin has demonstrated significant potential in modulating respiratory system responses, particularly in the context of asthmatic conditions. Research has highlighted its role in mitigating key pathological features of asthma, including inflammation, tissue damage, and airway hyperresponsiveness.

Trifolirhizin exhibits notable anti-inflammatory effects within the pulmonary system. In a study involving a neonatal rat model of asthma induced by ovalbumin (OVA), treatment with trifolirhizin led to a significant and dose-dependent reduction in lung inflammation. ajol.info This was evidenced by a decrease in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α). ajol.info The compound's ability to suppress inflammatory responses is a key aspect of its potential therapeutic value in inflammatory airway diseases. nih.govnih.gov Specifically, trifolirhizin treatment was shown to significantly lower the levels of key interleukins associated with allergic inflammation, including IL-4, IL-5, and IL-13, in the bronchoalveolar lavage fluid (BALF) of asthmatic models. ajol.info Furthermore, the serum levels of Immunoglobulin E (IgE), a key mediator of allergic reactions, were also significantly reduced in a dose-dependent manner following trifolirhizin administration. ajol.info

| Marker | Effect of Trifolirhizin Treatment | Significance |

|---|---|---|

| Serum IgE | Significant, dose-dependent reduction | p < 0.05 |

| BALF IL-4 | Significant, dose-dependent reduction | p < 0.05 |

| BALF IL-5 | Significant, dose-dependent reduction | p < 0.05 |

| BALF IL-13 | Significant, dose-dependent reduction | p < 0.05 |

| TNF-α mRNA Expression | Significant, dose-dependent downregulation | p < 0.05 |

In addition to its anti-inflammatory properties, trifolirhizin has been shown to protect against structural damage in the lungs associated with asthma. In the ovalbumin-induced neonatal rat model, trifolirhizin treatment significantly mitigated lung tissue damage compared to the untreated asthma group. ajol.info This protective effect is crucial, as chronic inflammation in asthma can lead to airway remodeling, which involves structural changes that can impair lung function. The reduction of tissue damage suggests that trifolirhizin may help in preserving the integrity of the airway architecture in asthmatic conditions. nih.gov

A key feature of asthma is airway hyperresponsiveness, which involves the excessive contraction of airway smooth muscle (ASM). Trifolirhizin has been identified as an inhibitor of this process. Studies have demonstrated that trifolirhizin can significantly suppress acetylcholine-induced contraction of ASM. nih.gov Acetylcholine is a neurotransmitter that causes bronchoconstriction, and its effects are often heightened in asthmatic airways. nih.govnih.govresearchgate.net The ability of trifolirhizin to counteract this contraction suggests a direct relaxant effect on the airway smooth muscle, which could contribute to bronchodilation and relief from asthma symptoms. nih.gov This effect is not mediated through the β2-adrenergic receptor, the target of common bronchodilator drugs. nih.gov

Excessive mucus production is another hallmark of asthma, leading to airway obstruction. nih.gov The primary components of airway mucus are the mucin proteins MUC5AC and MUC5B. nih.govresearchgate.net Research has shown that in asthmatic neonatal rats, trifolirhizin treatment significantly and dose-dependently downregulated the mRNA expression of both Muc5AC and Muc5B. ajol.info In asthma, the expression of MUC5AC is typically increased, contributing to the formation of thick mucus plugs. nih.govmdpi.com By reducing the expression of these mucin genes, trifolirhizin may help to normalize mucus production and improve mucociliary clearance, thereby alleviating airway obstruction. ajol.info

Dermatological Applications and Melanin (B1238610) Synthesis Regulation

Trifolirhizin has also been investigated for its potential applications in dermatology, specifically concerning the regulation of melanin synthesis. researchgate.net Melanin is the primary pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. nih.gov

Research has shown that trifolirhizin can inhibit tyrosinase, the key enzyme responsible for catalyzing the initial steps of melanin production. nih.gov In one study, trifolirhizin demonstrated tyrosinase inhibitory activity with an IC50 value of 506.77 µM. nih.govmdpi.com Furthermore, in experiments using B16 melanoma cells, a common model for studying melanogenesis, trifolirhizin markedly inhibited melanin synthesis. nih.gov At a concentration of 50µM, it was able to reduce intracellular melanin production by 76% in cells where melanin synthesis was induced. mdpi.com These findings indicate that trifolirhizin acts as an inhibitor of tyrosinase-dependent melanin biosynthesis, positioning it as a potential candidate for use as a skin-whitening or depigmenting agent in cosmetic or therapeutic applications. nih.govmdpi.com

| Activity | Finding | Model System |

|---|---|---|

| Tyrosinase Inhibition (IC50) | 506.77 µM | Enzyme Inhibition Assay |

| Inhibition of Melanin Synthesis | >50% inhibition at 50 µM | Cultured B16 Melanoma Cells |

| Reduction of Induced Intracellular Melanin | 76% reduction at 50 µM | IBMX-induced B16 Melanoma Cells |

Tyrosinase Enzyme Inhibition

Trifolirhizin has been identified as an inhibitor of tyrosinase, the key enzyme in melanin synthesis. Research has demonstrated that trifolirhizin exhibits inhibitory activity against mushroom tyrosinase with a half-maximal inhibitory concentration (IC50) of 506.77 μM. This inhibitory effect is significant when compared to kojic acid (IC50 of 16.22 μM), a well-known tyrosinase inhibitor. The mechanism of inhibition, whether competitive, non-competitive, or mixed, is a crucial aspect of understanding its action. While detailed kinetic studies on trifolirhizin are not extensively available in the reviewed literature, the primary mechanism of many flavonoid inhibitors involves chelating the copper ions within the active site of the tyrosinase enzyme, which is essential for its catalytic activity.

Melanin Biosynthesis Suppression

In addition to direct enzyme inhibition, trifolirhizin has been shown to suppress melanin production in cell-based models. In studies utilizing B16 melanoma cells, trifolirhizin markedly inhibited melanin synthesis by more than 50% at a concentration of 50 μM. researchgate.net The molecular mechanism underlying this suppression is believed to involve the downregulation of key proteins in the melanogenesis pathway. This includes the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte differentiation and the expression of melanogenic enzymes such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By reducing the expression of MITF and its downstream targets, trifolirhizin effectively decreases the cellular machinery required for melanin production.

Other Documented Biological Activities and Preliminary Mechanistic Insights

Anti-Ulcerative Colitis Activity

Trifolirhizin has demonstrated significant therapeutic potential in preclinical models of ulcerative colitis. In a dextran sulfate sodium (DSS)-induced colitis mouse model, administration of trifolirhizin led to an improvement in disease symptoms, including an increase in body weight and a reduction in the disease activity index (DAI). nih.govscience.gov

The underlying molecular mechanism for this anti-inflammatory effect is multifaceted. Trifolirhizin was found to regulate the balance of T helper 17 (Th17) cells and regulatory T (Treg) cells, which is often dysregulated in inflammatory bowel disease. nih.govresearchgate.net Furthermore, it suppresses the activation of the NLRP3 inflammasome, a key component of the innate immune response that can drive inflammation. nih.govresearchgate.net This inhibition is mediated through the regulation of the AMP-activated protein kinase (AMPK)-thioredoxin-interacting protein (TXNIP) pathway. nih.gov

Table 1: Effects of Trifolirhizin on DSS-Induced Ulcerative Colitis

| Parameter | Observation in DSS-treated Mice | Effect of Trifolirhizin Treatment | Molecular Mechanism |

|---|---|---|---|

| Disease Activity Index (DAI) | Increased | Reduced nih.gov | Modulation of inflammatory pathways |

| Body Weight | Decreased | Elevated nih.gov | Amelioration of disease symptoms |

| Th17/Treg Cell Ratio | Imbalanced | Restored balance nih.govresearchgate.net | Immunomodulation |

| NLRP3 Inflammasome | Activated | Suppressed activation nih.govresearchgate.net | Inhibition of pro-inflammatory cytokine production |

| AMPK-TXNIP Pathway | Dysregulated | Regulated nih.gov | Upstream regulation of NLRP3 inflammasome |

Hepatoprotective Effects

The protective effects of trifolirhizin on the liver have been noted, with evidence suggesting its potential to mitigate liver injury. nih.gov In animal models of carbon tetrachloride (CCl4)-induced hepatotoxicity, the administration of compounds with similar structures to trifolirhizin has been shown to reduce the levels of serum aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. science.gov

The proposed mechanism for this hepatoprotective activity involves the modulation of oxidative stress. Trifolirhizin is thought to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. By counteracting oxidative damage, trifolirhizin may help to preserve the integrity and function of liver cells.

Wound Healing Potential

Trifolirhizin has been identified as a compound with potential applications in wound healing. nih.gov The process of wound healing is complex, involving the proliferation and migration of various cell types, including keratinocytes and fibroblasts. Research has shown that trifolirhizin can inhibit the hyperproliferation of human HaCaT keratinocytes, a cell line often used to model the epidermis. nih.gov While direct studies on its effect on fibroblast migration and proliferation are limited, its anti-inflammatory properties are likely to contribute to a more favorable environment for tissue repair.

Antibacterial Activity (e.g., Helicobacter pylori)

Trifolirhizin has demonstrated notable antibacterial activity, particularly against Helicobacter pylori, a bacterium implicated in various gastric diseases, including ulcers and gastritis. nih.gov Studies have shown that trifolirhizin exhibits antibacterial efficacy equivalent to the antibiotic ampicillin (B1664943) at a concentration of 100 μg/mL. nih.gov

The mechanism of its action against H. pylori is thought to be multifactorial. One proposed mechanism is the reduction of total acid output in the stomach, creating a less favorable environment for the bacterium's survival. Additionally, its ability to scavenge free radicals may help to mitigate the oxidative stress and inflammation associated with H. pylori infection. While direct inhibition of bacterial enzymes like urease is a common mechanism for anti-H. pylori agents, specific studies confirming this for trifolirhizin are needed.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Trifolirhizin |

| Kojic acid |

| Ampicillin |

| Alanine aminotransferase (ALT) |

| Aspartate aminotransferase (AST) |

| Superoxide dismutase (SOD) |

Estrogenic Potential

Trifolirhizin, a pterocarpan (B192222) flavonoid glycoside, has been investigated for its potential estrogenic activity. researchgate.netnih.gov Phytoestrogens are plant-derived compounds that are structurally similar to the mammalian estrogen, 17β-estradiol, and can mimic its effects in the body. medicalnewstoday.com The evaluation of a compound's estrogenic potential often involves both in vivo and in vitro assays that measure physiological and cellular responses typically mediated by estrogen receptors. nih.govmdpi.com

A key in vivo method for assessing estrogenicity is the uterotrophic assay, which measures the change in uterine weight in female animals. mdpi.com An increase in uterine weight is a well-established indicator of an estrogenic response. mdpi.com

One preliminary study investigated the estrogenic effect of trifolirhizin isolated from the roots of Ononis vaginalis in young female Wistar rats. mdpi.com In this research, the estrogenic activity was evaluated by observing the increase in uterine weight following intraperitoneal administration. mdpi.com The study compared the effects of trifolirhizin to a normal control group and a positive control group that received 17β-estradiol. mdpi.com The results from this animal model demonstrated an effective estrogenic effect of trifolirhizin, suggesting its potential as a phytoestrogen that warrants further investigation. researchgate.net

Research Findings on the Estrogenic Activity of Trifolirhizin

The following table summarizes the findings from the key in vivo study on the estrogenic potential of Trifolirhizin.

| Model | Parameter Measured | Key Findings | Reference |

| Young female Wistar rats | Uterine weight | Treatment with trifolirhizin resulted in an increase in uterine weight, indicating an estrogenic effect. | mdpi.com |

| Comparison | The effect was studied in comparison to a normal control and a positive control (17β-estradiol). | mdpi.com |

This initial in vivo evidence highlights the estrogenic potential of trifolirhizin. researchgate.net The mechanism is likely mediated through interaction with estrogen receptors, a common pathway for phytoestrogens, though further molecular studies are needed to fully elucidate the specific pathways involved. nih.gov

Structure Activity Relationship Sar Studies

Influence of Chemical Structure on Biological Efficacy

The presence of a glucose moiety at the C-3 position of the pterocarpan (B192222) skeleton is a defining feature of trifolirhizin and significantly modulates its biological activity profile when compared to its aglycone, maackiain (B7765809). This glycosylation has been shown to either enhance or diminish its efficacy depending on the specific biological target.

In the context of anti-inflammatory activity , research has demonstrated that the aglycone maackiain is a more potent agent than trifolirhizin. scispace.com A study evaluating the effects on carrageenan-induced rat paw edema showed that maackiain produced a 65.7% reduction in edema, whereas trifolirhizin showed a statistically insignificant reduction of 35.5%. scispace.com This suggests that the bulky glucose group may hinder the interaction of the molecule with the targets involved in the inflammatory cascade.

Conversely, the glycosylation in trifolirhizin appears to be advantageous for other biological activities. For instance, trifolirhizin exhibits more potent estrogenic activity than maackiain. scispace.com In a study on young female rats, trifolirhizin was found to be approximately ten times more active than maackiain in increasing uterine weight, an indicator of estrogenic effect. scispace.com Similarly, trifolirhizin demonstrated superior antiplatelet aggregation effects. At a concentration of 800 µg/mL, trifolirhizin inhibited ADP-induced platelet aggregation by 54.2%, while maackiain was significantly less active, showing only 45.65% inhibition at a higher concentration of 1400 µg/mL. scispace.com

In the realm of anticancer research , the comparison between trifolirhizin and maackiain has yielded interesting results. A study on human promyelotic leukemia HL-60 cells found that while both compounds induced apoptosis, maackiain demonstrated a greater ability to suppress cell growth and induce apoptosis than its glycoside counterpart, trifolirhizin. chemfaces.com This indicates that for this specific cancer cell line, the aglycone form is more effective. However, trifolirhizin itself has shown significant dose-dependent inhibition of proliferation in HL-60 cells and has been found to inhibit the proliferation of gastric cancer cells in vivo. researchgate.netmdpi.com

The tyrosinase inhibitory activity of trifolirhizin, relevant for its skin-whitening potential, has also been evaluated. It exhibits a potent inhibitory effect on tyrosinase, though it is less potent than some other flavonoids isolated from Sophora flavescens, such as kurarinol (B1581468) and kuraridinol. researchgate.netjst.go.jp This suggests that specific hydroxylation and prenylation patterns on the flavonoid scaffold can have a more significant impact on tyrosinase inhibition than the glycosylation present in trifolirhizin.

Trifolirhizin has also been identified as a bioactive compound with osteogenic activities , promoting the differentiation of osteogenic cells. mdpi.com

Structural Features Critical for Specific Bioactivities

The specific structural components of the trifolirhizin molecule are crucial determinants of its diverse biological activities. The core pterocarpan skeleton, the glycosidic linkage, and the substitution pattern on the aromatic rings all contribute to its pharmacological profile.

The pterocarpan skeleton itself is a key feature, and its relative planarity and stereochemistry are known to influence the biological activity of this class of compounds. This tetracyclic structure provides a rigid framework that is essential for its interaction with various biological targets. For instance, pterocarpans isolated from Sophora flavescens have been identified as a new class of lead structures for neuraminidase inhibitors, with their inhibitory activity being markedly dependent on their specific structure. nih.gov

The glucose moiety at the C-3 position is a critical feature that differentiates trifolirhizin from its aglycone, maackiain, and significantly impacts its bioactivity. As discussed, the presence of this sugar can either be beneficial or detrimental depending on the target. For estrogenic and antiplatelet activities, the glucose group appears to enhance efficacy. scispace.com This could be due to improved solubility, altered transport into cells, or a more favorable interaction with the respective receptors or enzymes. Conversely, for anti-inflammatory and certain anticancer activities, the aglycone maackiain is more potent, suggesting that the bulky glucose residue may create steric hindrance, preventing optimal binding to the active sites of the target proteins. scispace.comchemfaces.com

The methylenedioxy bridge is another important structural feature of the pterocarpan ring system. While specific studies on the role of this bridge in trifolirhizin's activity are limited, in other pterocarpans, this feature is known to be important for their biological effects.

Preclinical Research Models and Methodological Approaches

In Vitro Cellular Models

Macrophage Cell Lines (e.g., J774A.1)

The murine macrophage cell line J774A.1 has been utilized to investigate the anti-inflammatory properties of trifolirhizin. In studies involving lipopolysaccharide (LPS)-stimulated J774A.1 macrophages, trifolirhizin demonstrated a dose-dependent inhibition of pro-inflammatory markers. nih.govacs.orgphytopurify.com Specifically, real-time quantitative PCR analysis revealed that trifolirhizin significantly decreased the mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are typically elevated upon LPS application. nih.govmdpi.com At a concentration of 25 μM, trifolirhizin was observed to completely inhibit the LPS-induced increase in the TNF-α mRNA level. nih.gov

Furthermore, Western blot analysis has shown that trifolirhizin can suppress the protein expression of cyclooxygenase-2 (COX-2) in a dose-dependent manner in LPS-stimulated J774A.1 cells. nih.govacs.orgphytopurify.com This anti-inflammatory activity is considered a significant factor contributing to its other observed pharmacological effects. mdpi.comresearchgate.net

| Cell Line | Stimulant | Compound | Observed Effect | Assay Method | Citation |

|---|---|---|---|---|---|

| J774A.1 | LPS | Trifolirhizin | ↓ TNF-α mRNA expression | RT-qPCR | nih.govmdpi.com |

| J774A.1 | LPS | Trifolirhizin | ↓ IL-6 mRNA expression | RT-qPCR | nih.govmdpi.com |

| J774A.1 | LPS | Trifolirhizin | ↓ COX-2 protein expression | Western Blot | nih.govacs.org |

Osteogenic Cell Lines (e.g., MC3T3-E1)

The MC3T3-E1 cell line, a pre-osteoblastic cell line derived from mouse calvaria, serves as a standard model for studying osteogenesis. mdpi.com Research has shown that trifolirhizin promotes osteoblast differentiation and mineralization in these cells. mdpi.com An MTT assay confirmed that trifolirhizin did not exhibit cytotoxicity at concentrations up to 50 μM. mdpi.commdpi.com

Trifolirhizin was found to enhance alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation. mdpi.commdpi.com It also upregulated the expression of crucial osteogenic marker genes, including collagen type I (ColI) and bone sialoprotein (Bsp). mdpi.commdpi.com Mechanistic studies revealed that trifolirhizin stimulates the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis. mdpi.commdpi.com This is achieved through the activation of major osteogenic signaling proteins such as Smad1/5/8 and β-catenin, and the activation of JNK among the mitogen-activated protein kinases (MAPKs). mdpi.commdpi.com

| Cell Line | Compound | Observed Effect | Assay Method | Citation |

|---|---|---|---|---|

| MC3T3-E1 | Trifolirhizin | ↑ Alkaline Phosphatase (ALP) activity | ALP staining and activity assay | mdpi.commdpi.com |

| MC3T3-E1 | Trifolirhizin | ↑ Collagen type I (ColI) expression | RT-qPCR, Western Blot | mdpi.commdpi.com |

| MC3T3-E1 | Trifolirhizin | ↑ Bone sialoprotein (Bsp) expression | RT-qPCR, Western Blot | mdpi.commdpi.com |

| MC3T3-E1 | Trifolirhizin | ↑ RUNX2 expression | Western Blot, Immunofluorescence | mdpi.commdpi.com |

| MC3T3-E1 | Trifolirhizin | ↑ Phosphorylation of Smad1/5/8, JNK, GSK3β | Western Blot | mdpi.com |

| MC3T3-E1 | Trifolirhizin | ↑ β-catenin expression | Western Blot | mdpi.com |

Cancer Cell Lines (e.g., HL-60, A2780, H23, MKN45, B16, HCT116, SW620, C666-1, 6-10B, HK1)

Trifolirhizin has been investigated for its anti-proliferative activities across a diverse range of human cancer cell lines.

Leukemia (HL-60): Early studies identified the anticancer potential of trifolirhizin against human leukemia HL-60 cells. mdpi.com

Ovarian and Lung Cancer (A2780, H23): Trifolirhizin demonstrated inhibitory effects on the growth of A2780 ovarian cancer cells and H23 lung cancer cells. acs.orgmdpi.comresearchgate.net Proliferation of A2780 cells was inhibited at concentrations of 50 μM or more, while H23 cell proliferation was inhibited at 250 μM. mdpi.com

Gastric Cancer (MKN45): In human gastric cancer MKN45 cells, trifolirhizin inhibited proliferation in a time- and dose-dependent manner, with an IC50 value of 33.27 ± 2.06 µg/ml at 48 hours. mdpi.comspandidos-publications.comspandidos-publications.com It induced apoptosis, characterized by cell shrinkage, nuclear fragmentation, and chromatin compaction. mdpi.comspandidos-publications.com Mechanistically, it was shown to downregulate p-EGFR, cyclin B, and Cdc2, while upregulating p-P38, p53, c-Myc, caspase-9, and caspase-3. mdpi.comspandidos-publications.com

Melanoma (B16): In B16 melanoma cells, trifolirhizin was found to reduce the production of intracellular melanin (B1238610), suggesting its potential in affecting melanogenesis. mdpi.com

Colorectal Cancer (HCT116, SW620): Trifolirhizin significantly inhibited the viability of both HCT116 and SW620 colorectal cancer cells. mdpi.com It was observed to induce autophagy, as evidenced by an increase in LC3-II and a decrease in p62/SQSTM-1. mdpi.com This autophagy was linked to apoptosis, with an increase in cleaved caspase-3 and caspase-8. mdpi.com The mechanism involves the AMPK/mTOR signaling pathway. mdpi.com

Nasopharyngeal Carcinoma (C666-1, 6-10B, HK1): The viability of nasopharyngeal carcinoma cell lines 6-10B and HK1 was decreased by trifolirhizin in a time- and dose-dependent manner, with IC50 values of 83.67 ± 1.70 μmol/L and 33.21 ± 1.40 μmol/L at 72 hours, respectively. mdpi.com It also inhibited cell migration and invasion. mdpi.com In the C666-1 cell line, trifolirhizin inhibited cell growth and induced apoptosis in a dose-dependent manner. mdpi.com

| Cancer Type | Cell Line | Compound | Observed Effect | Citation |

|---|---|---|---|---|

| Leukemia | HL-60 | Trifolirhizin | Anticancer activity | mdpi.com |

| Ovarian Cancer | A2780 | Trifolirhizin | ↓ Proliferation (at ≥50 μM) | mdpi.comresearchgate.net |

| Lung Cancer | H23 | Trifolirhizin | ↓ Proliferation (at 250 μM) | mdpi.comresearchgate.net |

| Gastric Cancer | MKN45 | Trifolirhizin | ↓ Proliferation (IC50: 33.27 ± 2.06 µg/ml) | mdpi.comspandidos-publications.com |

| Gastric Cancer | MKN45 | Trifolirhizin | ↑ Apoptosis, G2/M phase arrest | mdpi.comspandidos-publications.com |

| Melanoma | B16 | Trifolirhizin | ↓ Melanin production | mdpi.com |

| Colorectal Cancer | HCT116, SW620 | Trifolirhizin | ↓ Cell viability, ↑ Autophagy-dependent apoptosis | mdpi.com |

| Nasopharyngeal Carcinoma | 6-10B, HK1 | Trifolirhizin | ↓ Cell viability, migration, and invasion | mdpi.com |

| Nasopharyngeal Carcinoma | C666-1 | Trifolirhizin | ↓ Cell growth, ↑ Apoptosis | mdpi.com |

Bone Marrow Macrophage (BMM) for Osteoclast Studies

Primary bone marrow-derived macrophages (BMMs) are crucial for studying osteoclastogenesis, the process of osteoclast formation. researchgate.net Research using BMMs extracted from mice has shown that trifolirhizin can inhibit osteoclast differentiation and function. mdpi.comresearchgate.net When BMMs are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), they differentiate into multinucleated osteoclasts. mdpi.com

Trifolirhizin was observed to cause a significant reduction in the formation of these multinucleated osteoclasts without affecting the proliferation of BMMs. mdpi.com It also impeded bone resorption, as demonstrated by bone resorption assays and the reduced formation of podosomal actin belts, which are essential for osteoclast function. researchgate.net The molecular mechanism involves the inhibition of the RANKL-induced activation of NF-κB and MAPK signaling pathways. mdpi.comresearchgate.net Trifolirhizin was also found to reduce the protein expression of NFATc1, a key transcription factor for osteoclastogenesis. mdpi.com

| Cell Model | Stimulant | Compound | Observed Effect | Assay Method | Citation |

|---|---|---|---|---|---|

| Bone Marrow Macrophages (BMMs) | RANKL | Trifolirhizin | ↓ Formation of multinucleated osteoclasts | TRAP staining | mdpi.comresearchgate.net |

| Bone Marrow Macrophages (BMMs) | RANKL | Trifolirhizin | ↓ Bone resorption | Bone resorption assay, Podosomal actin belt staining | researchgate.net |

| Bone Marrow Macrophages (BMMs) | RANKL | Trifolirhizin | ↓ NFATc1 protein expression | Western Blot | mdpi.com |

| Bone Marrow Macrophages (BMMs) | RANKL | Trifolirhizin | ↓ Activation of NF-κB and MAPK pathways | Western Blot | researchgate.net |

General Cell Viability and Proliferation Assays (e.g., MTT, CCK-8, EdU staining)

A variety of assays are employed to assess the impact of trifolirhizin on cell viability and proliferation.

MTT Assay: This colorimetric assay, which measures metabolic activity, has been used to evaluate the cytotoxicity of trifolirhizin. nih.gov In MKN45 gastric cancer cells, the MTT assay revealed a time- and dose-dependent suppression of cell viability. spandidos-publications.com Conversely, in osteogenic MC3T3-E1 cells, it showed no cytotoxicity at concentrations up to 50 μM. mdpi.commdpi.com The assay was also used to determine the anti-proliferative effects on A2780 and H23 cancer cells. mdpi.com

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay, another colorimetric method, is known for its high sensitivity. abcam.comrndsystems.com It has been used to demonstrate that trifolirhizin significantly inhibits the cell viability of colorectal cancer cells (HCT116 and SW620) and nasopharyngeal carcinoma cells (6-10B, HK1, and C666-1) in a dose-dependent manner. mdpi.com

EdU Staining: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining is a method to directly measure DNA synthesis and, therefore, cell proliferation. In the nasopharyngeal carcinoma cell line C666-1, EdU staining showed that trifolirhizin inhibited cell proliferation in a dose-dependent fashion. mdpi.com

Apoptosis Detection Methods (e.g., TUNEL staining, Hoechst staining, Caspase activity assays, Flow Cytometry)

Multiple methods are utilized to confirm and quantify apoptosis induced by trifolirhizin in cancer cells.

TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. rjlbpcs.com TUNEL staining showed a significant increase in apoptotic cells in MKN45 gastric cancer cells, HCT116 and SW620 colorectal cancer cells, and C666-1 nasopharyngeal carcinoma cells following treatment with trifolirhizin. mdpi.comspandidos-publications.comresearchgate.net

Hoechst Staining: Hoechst stains are fluorescent dyes that bind to DNA and are used to visualize nuclear morphology. rjlbpcs.com In trifolirhizin-treated MKN45 cells, Hoechst staining revealed classic apoptotic features such as cell shrinkage, chromatin compaction, and nuclear fragmentation. mdpi.comspandidos-publications.comspandidos-publications.com

Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. rjlbpcs.com In MKN45 cells, caspase activity assays demonstrated that trifolirhizin treatment led to the activation of the initiator caspase-9 and the executioner caspase-3. mdpi.comspandidos-publications.comspandidos-publications.com Western blot analysis further confirmed the cleavage (activation) of these caspases. mdpi.com

Flow Cytometry: This technique is used to analyze cell populations and can quantify apoptosis and cell cycle distribution. spandidos-publications.com Flow cytometry analysis using Annexin V/PI staining confirmed an increased population of apoptotic cells in trifolirhizin-treated MKN45 cells. mdpi.comspandidos-publications.com It was also used to show that trifolirhizin causes cell cycle arrest at the G2/M phase in MKN45 cells and at the G0/G1 phase in nasopharyngeal cancer cells. mdpi.comspandidos-publications.com

Gene and Protein Expression Analysis

The molecular mechanisms underlying the pharmacological effects of trifolirhizin have been extensively investigated using a variety of techniques to analyze gene and protein expression. These methods provide critical insights into how trifolirhizin modulates cellular pathways at the molecular level.